7-methyl-N-(4-methylbenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Description
Properties
IUPAC Name |
7-methyl-N-[(4-methylphenyl)methyl]-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-12-3-6-14(7-4-12)9-20-17(22)15-10-19-16-8-5-13(2)11-21(16)18(15)23/h3-8,10-11H,9H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKLDPKUGLHCIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CN=C3C=CC(=CN3C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-N-(4-methylbenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminopyridine with an appropriate aldehyde to form the pyrido[1,2-a]pyrimidine core. This is followed by the introduction of the benzyl group through a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group via an amide coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. Catalysts and solvents are carefully chosen to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
7-methyl-N-(4-methylbenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents on the pyrido[1,2-a]pyrimidine core or the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrido[1,2-a]pyrimidine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrido[1,2-a]pyrimidine compounds exhibit significant anticancer properties. For instance, a study highlighted the synthesis of various derivatives, including 7-methyl-N-(4-methylbenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide, which showed promising results against various cancer cell lines.
Case Study : In vitro testing revealed that this compound induced apoptosis in human cancer cells, suggesting its potential as a lead compound for further development in cancer therapy .
Antiviral Properties
Research has indicated that similar compounds possess antiviral activities. The modification of the pyrido[1,2-a]pyrimidine structure has been linked to enhanced efficacy against viral infections.
Case Study : A derivative was tested against the influenza virus and exhibited notable antiviral effects, leading to a reduction in viral load in infected cell cultures .
Agrochemical Applications
The compound's structural features make it suitable for development as a pesticide or herbicide. Its ability to inhibit specific biochemical pathways in plants can be harnessed to create effective agrochemical agents.
Herbicidal Activity
Studies have shown that derivatives of pyrido[1,2-a]pyrimidine can inhibit the growth of certain weeds without harming crops.
Data Table: Herbicidal Activity of Pyrido[1,2-a]pyrimidines
| Compound Name | Active Ingredient | Target Weeds | Efficacy (%) |
|---|---|---|---|
| This compound | 0.5% solution | Amaranthus retroflexus | 85% |
| Other Derivative | 0.5% solution | Setaria viridis | 80% |
Mechanism of Action
The mechanism of action of 7-methyl-N-(4-methylbenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. For example, it may inhibit the activity of kinases involved in cell proliferation, making it a potential anti-cancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of this compound are contextualized below against analogs with modifications to the pyrido-pyrimidine core, carboxamide substituents, or aromatic moieties.
Modifications to the Benzyl Substituent
- 7-Methyl-N-(3-Methylphenyl)-4-Oxo-4H-Pyrido[1,2-a]Pyrimidine-3-Carboxamide (CAS 877649-48-4) Structural Difference: The benzyl group has a 3-methyl substituent instead of 4-methyl. No direct bioactivity data are available for comparison .
4-Oxo-N-[4-(Trifluoromethyl)Benzyl]-4H-Pyrido[1,2-a]Pyrimidine-3-Carboxamide (Compound 37)
- Structural Difference : The 4-methylbenzyl group is replaced with a 4-trifluoromethylbenzyl group.
- Bioactivity : Exhibited moderate antimalarial activity (IC₅₀ = 37 μM) in a screen of 42 analogs. The electron-withdrawing CF₃ group likely enhances metabolic resistance compared to the electron-donating methyl group in the target compound .
Core Modifications: Positional Methyl Groups
- 6-Methyl-N-(Cyclopentyl)-4-Oxo-4H-Pyrido[1,2-a]Pyrimidine-3-Carboxamide Structural Difference: A methyl group at position 6 (vs. 7) and a cyclopentyl group on the carboxamide nitrogen. Bioactivity: Demonstrated superior gastroprotective effects in rat models, reducing ethanol-induced gastric lesions by 65–70%. The cyclopentyl group may enhance lipophilicity and tissue penetration compared to the 4-methylbenzyl group in the target compound .
Analgesic Derivatives: Bioisosteric Replacements
- N-(Benzyl)-2-Hydroxy-9-Methyl-4-Oxo-4H-Pyrido[1,2-a]Pyrimidine-3-Carboxamides Structural Difference: Introduction of a 2-hydroxy group and a 9-methyl substituent. Bioactivity: All analogs in this subclass showed uniform analgesic activity in the acetic acid writhing model, suggesting that bioisosteric replacement of the 4-hydroxyquinolin-2-one nucleus with the pyrido-pyrimidine scaffold retains activity.
Heterocyclic Expansion
- 1-Benzyl-7-Methyl-N-(4-Methylphenyl)-4-Oxo-1,4-Dihydropyrido[1,2-a]Pyrrolo[2,3-d]Pyrimidine-2-Carboxamide (CAS 902034-99-5) Structural Difference: Incorporation of a pyrrolo ring fused to the pyrido-pyrimidine core. Impact: The expanded heterocyclic system increases molecular weight (422.48 g/mol vs. No bioactivity data are available for direct comparison .
Key Research Findings and Data Tables
Table 1: Comparative Bioactivity of Pyrido[1,2-a]Pyrimidine Analogs
Table 2: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | logP* Predicted |
|---|---|---|---|
| Target Compound | C₁₈H₁₆N₃O₂ | ~294.34 | 2.8–3.1 |
| CAS 877649-48-4 (3-MeBzyl analog) | C₁₇H₁₅N₃O₂ | 293.32 | 2.7–3.0 |
| CAS 902034-99-5 (Pyrrolo-fused analog) | C₂₆H₂₂N₄O₂ | 422.48 | 4.1–4.5 |
*Predicted using fragment-based methods.
Biological Activity
7-methyl-N-(4-methylbenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound belonging to the pyrido[1,2-a]pyrimidine family. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antibacterial, and antiviral properties. The unique structural features of this compound contribute to its biological efficacy, making it a subject of ongoing research.
Structural Characteristics
The compound features a pyrido[1,2-a]pyrimidine core fused with a benzyl group and a carboxamide group. This configuration enhances its lipophilicity and potential for cellular interaction.
| Property | Value |
|---|---|
| Molecular Formula | C13H15N3O2 |
| Molecular Weight | 245.28 g/mol |
| CAS Number | 877649-26-8 |
| SMILES | CC(C)C1=CN=C2C(=CC=CN2C1=O)C(=O)N(C)C |
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways. For instance, it can target cyclooxygenase (COX) enzymes, which play a critical role in inflammation.
- Receptor Modulation : It can bind to specific receptors, modulating their activity and triggering downstream signaling pathways that influence gene expression and cellular responses.
Anti-inflammatory Activity
Research has demonstrated that derivatives of pyrido[1,2-a]pyrimidines exhibit significant anti-inflammatory effects. In vitro studies have shown that this compound inhibits the production of inflammatory mediators such as prostaglandins and nitric oxide.
Key Findings:
- IC50 Values : The compound has shown IC50 values in the low micromolar range against COX enzymes, indicating potent anti-inflammatory activity.
| Compound | IC50 (μM) |
|---|---|
| 7-methyl-N-(4-methylbenzyl)-... | 19.45 ± 0.07 (COX-1) |
| 23.8 ± 0.20 (COX-2) |
Antibacterial and Antiviral Properties
The compound has also been investigated for its antibacterial and antiviral properties. Preliminary studies suggest that it exhibits broad-spectrum antimicrobial activity against various pathogens.
Case Studies
- In Vivo Study on Inflammation : A study involving carrageenan-induced paw edema in rats demonstrated that administration of the compound significantly reduced swelling compared to control groups treated with standard anti-inflammatory drugs like indomethacin.
- Anticancer Potential : In vitro assays on human cancer cell lines (e.g., HeLa, HCT116) revealed that the compound inhibited cellular proliferation effectively, suggesting potential as an anticancer agent.
Q & A
Q. What is the optimized synthetic route for 7-methyl-N-(4-methylbenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide?
The compound is synthesized via condensation of 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate with 4-methylbenzylamine in boiling ethanol. The reaction proceeds under reflux conditions, followed by purification via crystallization. Key parameters include maintaining stoichiometric ratios and controlled heating to avoid side reactions. Structural confirmation is achieved through elemental analysis and ¹H NMR spectroscopy .
Q. Which analytical methods are critical for confirming the compound’s structural integrity?
Elemental analysis ensures correct stoichiometry, while ¹H NMR spectroscopy resolves aromatic proton shifts (e.g., pyrido-pyrimidine nuclei signals at δ 7.2–8.5 ppm). Additional characterization involves melting point determination (sharp melting points indicate purity) and solubility profiling in DMF/DMSO at room temperature .
Q. How does solubility impact experimental handling and formulation?
The compound is moderately soluble in polar aprotic solvents (DMF, DMSO) but insoluble in water. For biological assays, DMSO is typically used as a stock solution vehicle, requiring dilution in aqueous buffers to avoid cytotoxicity. Solubility data guide dose formulation in in vivo models like the "acetic acid writhing" test .
Advanced Research Questions
Q. What structural-activity relationships (SAR) govern the biological activity of this compound?
Despite variations in the benzylamide substituent, all analogs exhibit comparable analgesic activity in the acetic acid writhing model. This suggests bioisosteric equivalence between the pyrido-pyrimidine core and 4-hydroxyquinolin-2-one systems. Computational docking studies could further elucidate conserved binding motifs in pain modulation targets .
Q. How can contradictions in biological data across analogs be resolved?
Inconsistent activity profiles may arise from differences in metabolic stability or off-target interactions. Researchers should cross-validate results using orthogonal assays (e.g., thermal nociception models) and quantify plasma/tissue concentrations via LC-MS to correlate exposure with efficacy .
Q. What methodologies optimize reaction yields during scale-up synthesis?
Yield improvements are achieved by:
Q. How does bioisosteric replacement of the pyrido-pyrimidine core influence pharmacological properties?
Replacing 4-hydroxyquinolin-2-one with the pyrido-pyrimidine nucleus retains analgesic efficacy while altering pharmacokinetic parameters (e.g., logP, metabolic clearance). Comparative studies using radiolabeled analogs can assess tissue distribution and half-life differences .
Q. What strategies validate the compound’s purity for in vivo studies?
Advanced purity assessment combines:
Q. How do substituents on the pyrido-pyrimidine core affect enzyme inhibition?
Methyl groups at position 7 enhance steric hindrance, potentially reducing off-target binding. Testing against cytochrome P450 isoforms (e.g., CYP3A4) using fluorescence-based assays can identify metabolic liabilities .
Q. What computational tools predict the compound’s ADMET profile?
Molecular dynamics simulations (e.g., Schrödinger’s Desmond) model blood-brain barrier permeability, while SwissADME predicts CYP inhibition. Experimental validation via Caco-2 cell monolayers assesses intestinal absorption .
Q. Methodological Notes
- Bioisosterism Validation : Compare IC₅₀ values in enzyme inhibition assays between pyrido-pyrimidine and quinolinone analogs .
- Analytical Reproducibility : Standardize NMR acquisition parameters (e.g., 500 MHz, CDCl₃ solvent) and elemental analysis error margins (±0.3%) .
- Biological Assays : Use blinded, randomized protocols in rodent models to minimize bias in analgesic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
